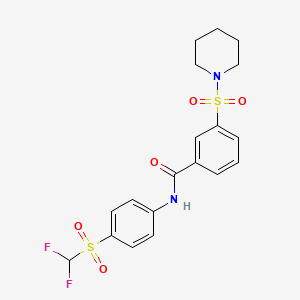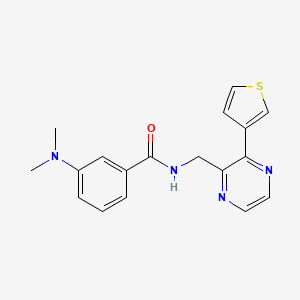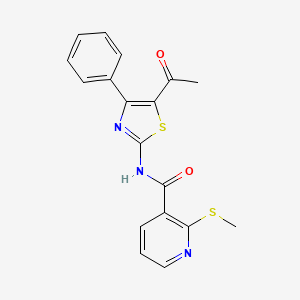
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, including compounds with sulfonyl phenyl and piperidinyl sulfonyl moieties, emphasizes the environmental fate and effects of these precursors. Studies have investigated their biodegradability in microbial cultures, soil, and sediment, revealing quantitative and qualitative relationships between precursors and their degradation products. This research is crucial for evaluating environmental risks and guiding remediation strategies for these persistent chemicals (Liu & Mejia Avendaño, 2013).
Synthesis of N-heterocycles via Sulfinimines
The synthesis of N-heterocycles, utilizing chiral sulfinamides, highlights the significance of sulfonyl phenyl compounds in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are essential for developing natural products and therapeutically active molecules, demonstrating the chemical versatility and application of sulfonyl and piperidinyl groups in medicinal chemistry (Philip et al., 2020).
Action Mechanism of Benzoylurea Insecticides
Investigations into the action mechanism of benzoylurea insecticides, such as diflubenzuron, provide insights into how these compounds inhibit chitin synthesis in insects. This research offers a deeper understanding of their molecular mechanisms and identifies potential target sites for insecticidal action, contributing to the development of more effective pest control strategies (Matsumura, 2010).
Environmental and Health Impacts of Perfluoroalkyl Acids
Studies on the environmental and health impacts of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, focus on their persistence, bioaccumulation, and toxicological profiles. Research in this area is essential for understanding the risks associated with exposure to these compounds and for informing regulatory actions and public health recommendations (Lau et al., 2004).
Glibenclamide's Anti-inflammatory Effects
Glibenclamide, a sulfonylurea drug, has been studied for its anti-inflammatory effects in various diseases. Research indicates that glibenclamide can reduce neuroinflammation and improve outcomes following central nervous system injury, showcasing the potential therapeutic applications of sulfonylurea compounds beyond their conventional use in treating diabetes (Zhang et al., 2017).
Propiedades
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFBUPLEGVABT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)



![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)
